

1,3-Diaminopropane dihydrochloride as a building block for polyamide synthesis

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Compound of Interest

Compound Name: *1,3-Diaminopropane dihydrochloride*

Cat. No.: *B083324*

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Application Notes: 1,3-Diaminopropane Dihydrochloride in Polyamide Synthesis

Introduction

1,3-Diaminopropane dihydrochloride is a versatile and highly reactive building block for the synthesis of a variety of polyamides. As a salt of a short-chain aliphatic diamine, its incorporation into a polymer backbone can impart unique properties, including altered thermal stability, mechanical strength, and solubility, when compared to polyamides derived from longer-chain or aromatic diamines. This document provides detailed application notes and experimental protocols for the use of **1,3-diaminopropane dihydrochloride** in the synthesis of polyamides via low-temperature solution polycondensation and interfacial polymerization. These methods are particularly relevant for researchers in materials science, polymer chemistry, and drug development who are exploring novel polymers for applications such as high-performance fibers, engineering plastics, and biomedical materials.[1][2]

Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used method for synthesizing high-molecular-weight aromatic and semi-aromatic polyamides. The use of **1,3-diaminopropane dihydrochloride** in this process requires the in-situ neutralization of the hydrochloride salt to

liberate the free diamine for reaction with a diacid chloride. Anhydrous conditions and the use of an acid scavenger are critical for achieving a high degree of polymerization.

Experimental Protocol: Synthesis of Poly(1,3-propylene isophthalamide)

This protocol details the synthesis of a polyamide from **1,3-diaminopropane dihydrochloride** and isophthaloyl chloride in an amide-type solvent.

Materials:

- **1,3-Diaminopropane dihydrochloride** (FW: 147.05 g/mol)
- Isophthaloyl chloride (FW: 203.02 g/mol)
- N-methyl-2-pyrrolidone (NMP), anhydrous
- Pyridine, anhydrous
- Methanol
- Deionized water

Equipment:

- Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
- Dropping funnel
- Low-temperature bath (e.g., ice-salt bath)
- Vacuum oven

Procedure:

- **Drying of Reagents and Glassware:** All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen. Anhydrous NMP and pyridine should be used.

- **Monomer Solution Preparation:** In the three-necked flask, dissolve 1.47 g (0.01 mol) of **1,3-diaminopropane dihydrochloride** in 40 mL of anhydrous NMP.
- **Neutralization:** Cool the solution to 0°C in the low-temperature bath. Add 1.62 mL (0.02 mol) of anhydrous pyridine to the stirred solution to neutralize the hydrochloride and form the free diamine. Stir for 10 minutes.
- **Diacid Chloride Addition:** In the dropping funnel, dissolve 2.03 g (0.01 mol) of isophthaloyl chloride in 10 mL of anhydrous NMP. Add this solution dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0°C.
- **Polymerization:** After the addition is complete, add an additional 1.62 mL (0.02 mol) of anhydrous pyridine as an acid scavenger for the HCl generated during polymerization. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for 18-24 hours. A noticeable increase in viscosity will indicate polymer formation.
- **Precipitation and Washing:** Pour the viscous polymer solution into 500 mL of vigorously stirred methanol to precipitate the polyamide.
- **Purification:** Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
- **Drying:** Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

Parameter	Value
Yield	85-95%
Inherent Viscosity (dL/g) ¹	0.5 - 1.2
Glass Transition Temp. (T _g)	150-180°C
Decomposition Temp. (T _d)	> 350°C

¹Measured in a suitable solvent such as NMP or a tetrachloroethane/phenol mixture at 30°C.

Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing polyamides, particularly for the formation of thin films and membranes. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride. For **1,3-diaminopropane dihydrochloride**, an inorganic base is added to the aqueous phase to neutralize the salt and the byproduct HCl.

Experimental Protocol: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from **1,3-diaminopropane dihydrochloride** and sebacoyl chloride.

Materials:

- **1,3-Diaminopropane dihydrochloride** (FW: 147.05 g/mol)
- Sebacoyl chloride (FW: 239.14 g/mol)
- Sodium carbonate (Na_2CO_3), anhydrous
- Hexane, anhydrous
- Deionized water

Equipment:

- Beaker (250 mL)
- Stirring rod
- Forceps

Procedure:

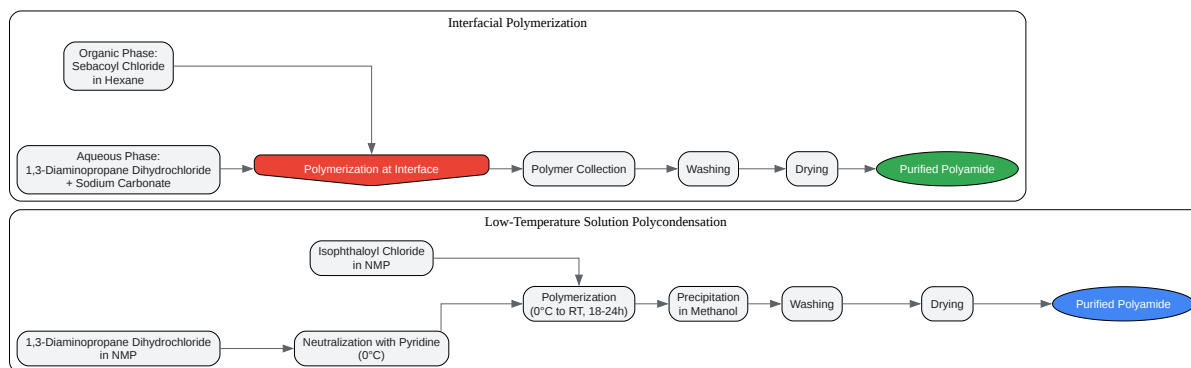
- Aqueous Phase Preparation: Dissolve 1.47 g (0.01 mol) of **1,3-diaminopropane dihydrochloride** and 2.12 g (0.02 mol) of sodium carbonate in 100 mL of deionized water in the beaker.
- Organic Phase Preparation: In a separate container, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 100 mL of hexane.
- Polymerization: Carefully pour the organic phase onto the aqueous phase in the beaker, minimizing mixing of the two layers. A polymer film will form at the interface.
- Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".
- Washing: Wash the collected polyamide rope thoroughly with a 50/50 (v/v) ethanol/water solution, followed by pure deionized water to remove unreacted monomers and salts.
- Drying: Allow the polyamide to air-dry, followed by drying in a vacuum oven at 60°C to a constant weight.

Data Presentation

Parameter	Value
Yield	70-85%
Melting Point (T _m)	200-230°C
Inherent Viscosity (dL/g) ¹	0.3 - 0.8

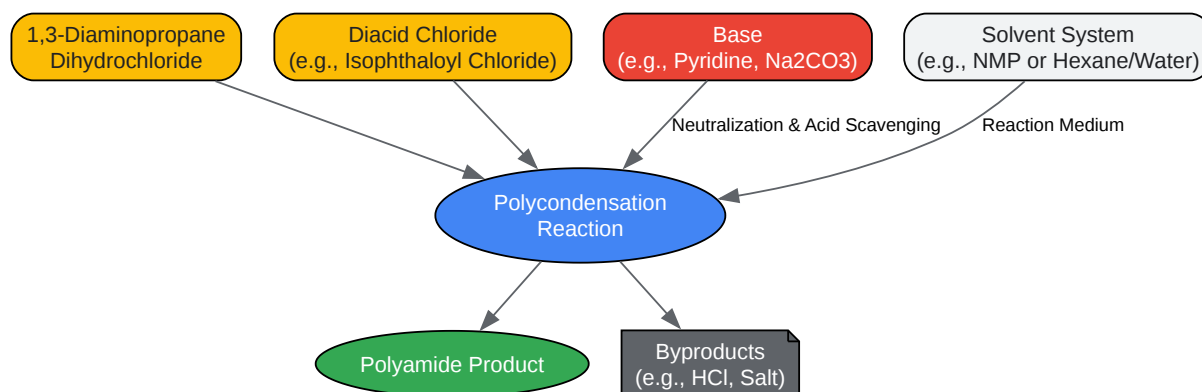
¹Measured in a suitable solvent at 30°C.

Visualizations



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Caption: Experimental workflows for polyamide synthesis.



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Caption: Logical relationship of reactants and products.

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